
1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al. for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Molecular Structure Analysis
The structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . The ring is non-planar due to a phenomenon called “pseudorotation”, which contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are diverse and depend on the specific derivative and its functional groups . For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Applications De Recherche Scientifique
Synthesis of N-Mannich Bases and Anticonvulsant Properties :A library of 28 new 1,3-substituted pyrrolidine-2,5-dione derivatives was synthesized as potential anticonvulsant agents. Notably, a compound identified as N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione showed significant activity in various seizure models and was found to potentially act by blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Crystallographic and Spectroscopic Analysis :The structural details of a new mannich base 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione were elucidated using spectroscopic and crystallographic methods. This detailed analysis provided insights into the molecular conformation and stability of the compound, highlighting its significance in the field of chemical research (Rajeswari et al., 2010).
Role in Biodegradable Material Preparation :Morpholine-2,5-dione derivatives are utilized as cyclic monomers in the synthesis of biodegradable materials. The paper discussed various synthesis methods for these derivatives and their copolymers, emphasizing their potential applications in the medical field, especially in drug delivery and gene carriers (Yu, 2015).
Inhibitory Effect on Carbon Steel Corrosion :New 1H-pyrrole-2,5-dione derivatives were synthesized and assessed for their corrosion inhibitory properties on carbon steel in a hydrochloric acid medium. These derivatives demonstrated effective corrosion inhibition, suggesting their potential utility in industrial applications (Zarrouk et al., 2015).
Anticancer Properties of Hybrid Compounds :Pyrazoline-substituted pyrrolidine-2,5-dione hybrids were synthesized and evaluated for anticancer efficacy. These compounds showed remarkable cytotoxic effects and promising in vivo tumor regression, indicating their potential as potent anticancer agents (Tilekar et al., 2020).
Orientations Futures
The future directions in the research of pyrrolidine-2,5-dione derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, and by investigating the influence of steric factors on biological activity .
Mécanisme D'action
Mode of Action
A related pyrrolidine-2,5-dione derivative has been shown to inhibit tubulin polymerization, which is significant in the development of cancer drugs .
Biochemical Pathways
It’s worth noting that the inhibition of tubulin polymerization is a key mechanism in the action of many anticancer drugs .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A related pyrrolidine-2,5-dione derivative exhibited potent anti-hcc activity (ic50 value of 2082 μM) against human HCC HepG2 cells .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione interacts with various enzymes and proteins in biochemical reactions. For instance, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These interactions are crucial in understanding the role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. For example, a novel pyrrolidine-2,5-dione derivative exhibited potent anti-hepatocellular carcinoma (HCC) activity against human HCC HepG2 cells . This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit tubulin polymerization, which is significant in the development of cancer drugs .
Propriétés
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-1-2-9(14)12(8)7-10(15)11-3-5-16-6-4-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYZFIUHBSSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
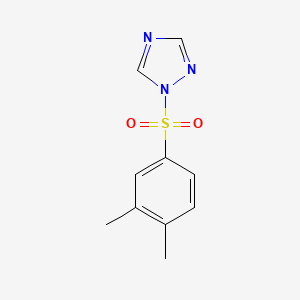

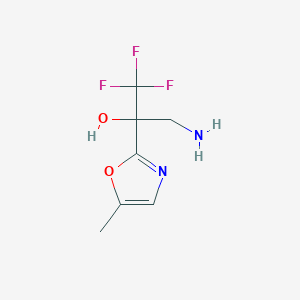
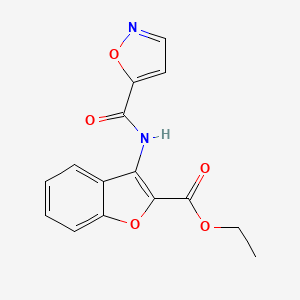
![2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2685440.png)
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685443.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)
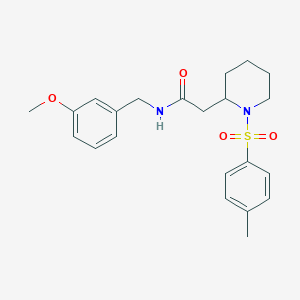
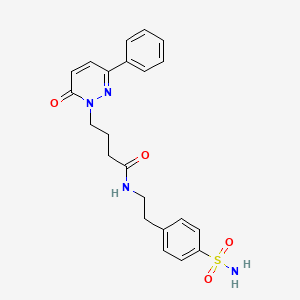
![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)
